molecular formula C11H14BrNO B12443680 2-(4-Bromo-2-methoxyphenyl)pyrrolidine

2-(4-Bromo-2-methoxyphenyl)pyrrolidine

Cat. No.: B12443680
M. Wt: 256.14 g/mol
InChI Key: KONXRTIVMZBPHW-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Another method involves the use of Suzuki–Miyaura coupling, where 4-bromo-2-methoxyphenylboronic acid is coupled with a pyrrolidine derivative in the presence of a palladium catalyst . This method allows for the formation of the desired product with high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromo group or reduce the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidines with different functional groups replacing the bromo group.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated pyrrolidines or hydroxylated derivatives.

Scientific Research Applications

2-(4-Bromo-2-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)pyrrolidine: Lacks the bromo group, which may result in different reactivity and biological activity.

    2-(4-Bromo-2-hydroxyphenyl)pyrrolidine: Contains a hydroxyl group instead of a methoxy group, which can affect its chemical properties and interactions.

    2-(4-Bromo-2-methylphenyl)pyrrolidine: Contains a methyl group instead of a methoxy group, leading to differences in steric and electronic effects.

Uniqueness

2-(4-Bromo-2-methoxyphenyl)pyrrolidine is unique due to the presence of both bromo and methoxy groups on the phenyl ring

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrNO/c1-14-11-7-8(12)4-5-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3

InChI Key

KONXRTIVMZBPHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2CCCN2

Origin of Product

United States

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